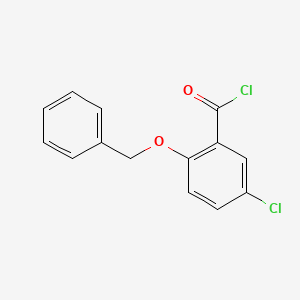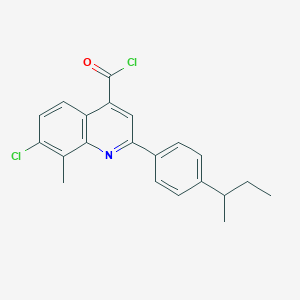
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound “2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. The “sec-butyl” in the name indicates a secondary butyl group, which is a four-carbon alkyl group attached at the second carbon . The “quinoline” part of the name refers to a type of heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The “carbonyl chloride” indicates the presence of a carbonyl group (C=O) and a chloride group (Cl) attached to the quinoline structure .
Molecular Structure Analysis
The molecular formula of the compound is C21H19Cl2NO. This indicates that the compound contains 21 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom. The presence of the quinoline structure suggests a planar, aromatic portion of the molecule, while the sec-butyl and carbonyl chloride groups would add additional complexity to the three-dimensional structure .Chemical Reactions Analysis
The compound, being an aromatic halide, could potentially undergo various types of reactions. For instance, it could participate in nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions . The presence of the carbonyl chloride group also suggests that it could undergo reactions typical of acyl chlorides, such as nucleophilic acyl substitution .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Ligand Reactions : Chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, which include structures similar to 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride, demonstrate interesting behavior in reactions with lithium chloride in acetic acid. This suggests potential applications in the synthesis of organometallic compounds and understanding ligand-metal interactions (Ryabov, 1984).
Heterocyclic Chemistry and Synthesis : The synthesis and reactions of similar quinoline derivatives have been studied extensively. For instance, reactions with phosphoryl chloride yield different quinoline derivatives, indicating the potential for synthesizing diverse heterocyclic compounds (Fukuda, Okamoto, Sakurai, 1977).
Chemical Reactions with Sulfonyl Chlorides : Studies on the reactions of 2-methylquinolines with sulfonyl chlorides have shown the formation of various quinolyl methanesulphenyl chlorides, indicating potential applications in the synthesis of thioamides and thiadiazoles (Al-Shaar et al., 1988).
Luminescent Properties in Metal Complexes : The comparison of 8-methylquinoline and related ligands in palladium(II) complexes reveals insights into luminescent properties and metal-ligand interactions. Such studies can inform the design of luminescent materials and sensors (Deeming et al., 1978).
High-Performance Liquid Chromatography (HPLC) : Derivatives of quinoline carbonyl chloride, like 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been utilized as fluorescence derivatization reagents for alcohols in HPLC, showcasing their utility in analytical chemistry (Yoshida, Moriyama, Taniguchi, 1992).
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(23)25)16-9-10-18(22)13(3)20(16)24-19/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSVJXORDFDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



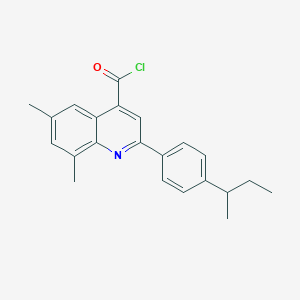
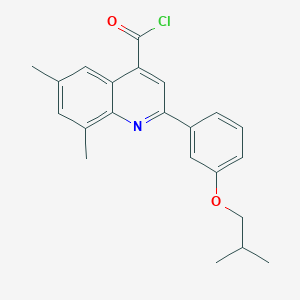
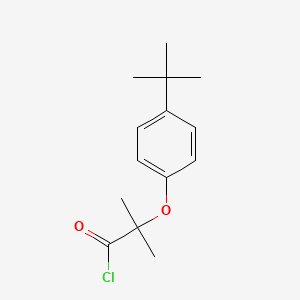
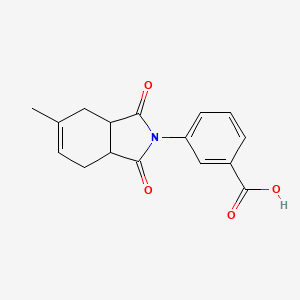
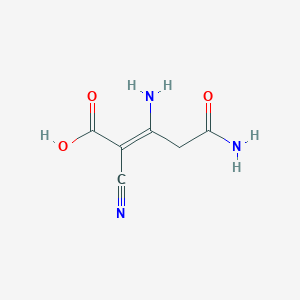
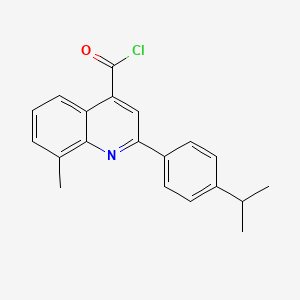
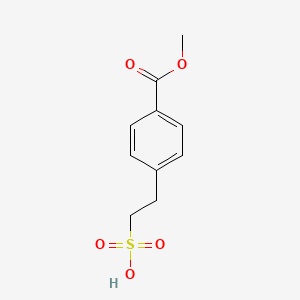
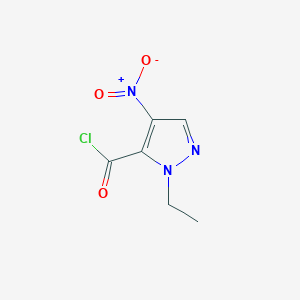
![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
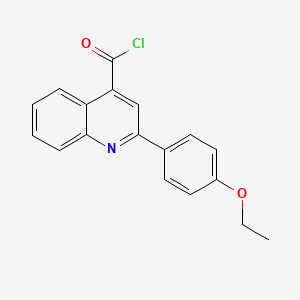
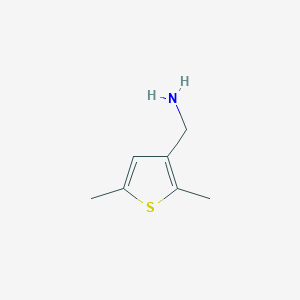
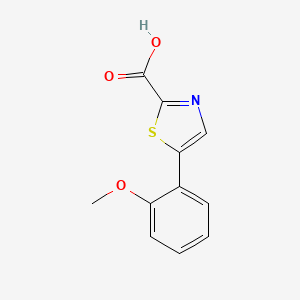
![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)
